molecular formula C8H11NO2 B13906454 Ethyl 2-(3-pyrrolyl)acetate

Ethyl 2-(3-pyrrolyl)acetate

Cat. No.: B13906454
M. Wt: 153.18 g/mol
InChI Key: OPLGNZRWCMKEDJ-UHFFFAOYSA-N
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Description

Historical Development and Significance of Pyrrole-Containing Compounds in Synthetic and Materials Chemistry

The journey of pyrrole (B145914) and its derivatives in science began in 1834 when it was first isolated from coal tar. numberanalytics.com A pivotal moment in its history was the elucidation of its structure by August Wilhelm von Hofmann in 1858. numberanalytics.com This discovery paved the way for extensive research into pyrrole-containing compounds, which are now recognized as fundamental building blocks in numerous areas of chemistry. numberanalytics.comatamanchemicals.com

Historically, the synthesis of pyrrole derivatives has been advanced by classic methods such as the Knorr, Paal-Knorr, and Hantzsch syntheses, which remain relevant today. atamanchemicals.comcdnsciencepub.com These methods have been instrumental in creating a wide array of functionalized pyrroles. atamanchemicals.com The significance of pyrrole compounds is underscored by their presence in vital natural products like heme, chlorophyll (B73375), and vitamin B12. atamanchemicals.comwikipedia.org The synthesis of the pyrrole-containing molecule haemin by Hans Fischer was a landmark achievement recognized with a Nobel Prize. atamanchemicals.comwikipedia.org

In materials science, pyrrole has gained prominence since the discovery in 1979 that its electrochemical oxidation yields a flexible conductive polymer film. atamanchemicals.com This led to the development of polypyrrole, a conductive polymer with applications in sensors, batteries, and antistatic coatings. atamanchemicals.com The unique electronic properties of the pyrrole ring, stemming from its aromaticity and the nitrogen atom's lone pair of electrons, make it a versatile component in the design of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comatamanchemicals.com

Structural Features and Precise Nomenclature of Ethyl 2-(3-pyrrolyl)acetate

The chemical compound of interest is formally identified by the IUPAC name ethyl 2-(1H-pyrrol-3-yl)acetate. nih.gov It is also commonly referred to as 1H-Pyrrole-3-acetic acid, ethyl ester or ethyl (pyrrol-3-yl)acetate. lookchem.comchemicalbook.com

The structure of this compound is characterized by a five-membered aromatic pyrrole ring. An ethyl acetate (B1210297) group is attached to the third carbon atom of this ring. The pyrrole ring itself is a planar heterocycle containing four carbon atoms and one nitrogen atom, which contributes a lone pair of electrons to the aromatic π-system. numberanalytics.comnumberanalytics.com This electron-rich nature is a key determinant of its chemical reactivity. numberanalytics.com

Below is a table summarizing the key identifiers and molecular properties of this compound.

IdentifierValue
IUPAC Name ethyl 2-(1H-pyrrol-3-yl)acetate nih.gov
CAS Number 71616-57-4 lookchem.comchemicalbook.com
Molecular Formula C8H11NO2 lookchem.comchemicalbook.com
Molecular Weight 153.18 g/mol lookchem.com

Current Research Landscape and Emerging Trends Pertaining to Pyrrole-Bearing Acetate Esters

The field of pyrrole chemistry is dynamic, with ongoing research into the synthesis and application of its derivatives. acs.orgthieme-connect.comnih.gov Modern synthetic strategies, including multicomponent reactions (MCRs) and C-H activation, are being developed to create functionalized pyrroles with greater efficiency and precision. atamanchemicals.comnumberanalytics.com

A significant trend in current research is the synthesis of polysubstituted pyrroles, which are of interest for their potential biological activities. researchgate.netnih.govnih.gov For instance, researchers are exploring the synthesis of 2,3,4-trisubstituted pyrroles and their potential applications. nih.govcdnsciencepub.com The development of novel catalytic systems, including photoredox and electrochemical methods, is also a key area of focus, offering more sustainable and efficient routes to pyrrole derivatives. acs.orgrsc.org

The functionalization of the pyrrole ring is a crucial aspect of current research, aiming to tailor the properties of these compounds for specific applications. numberanalytics.com This includes the introduction of various functional groups onto the pyrrole ring through methods like cross-coupling reactions. numberanalytics.com

Recent studies have also focused on the synthesis and characterization of novel pyrrole esters and their potential applications. For example, new pyrrole ester derivatives have been prepared and evaluated for their thermal stability and antifungal activities. researchgate.net The synthesis of pyrrole derivatives through cycloaddition reactions is another active area of investigation. nih.govorgsyn.org

Rationale for Focused Academic Inquiry into this compound

The academic interest in this compound stems from its position as a versatile intermediate in the synthesis of more complex molecules. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. biosynce.comalliedacademies.org

This compound serves as a valuable building block for the synthesis of various biologically active compounds. alliedacademies.org For example, it can be used as a precursor for the synthesis of porphobilinogen (B132115), a key intermediate in the biosynthesis of porphyrins. cdnsciencepub.com The ability to functionalize both the pyrrole ring and the acetate group provides a pathway to a diverse range of molecular architectures.

Furthermore, the study of compounds like this compound contributes to a deeper understanding of the reactivity and properties of the pyrrole ring system. bohrium.com This knowledge is essential for the design and synthesis of new materials and pharmaceuticals. numberanalytics.combiosynce.com The ongoing exploration of pyrrole chemistry, driven by the potential for discovering new bioactive compounds and functional materials, ensures that compounds like this compound will remain a subject of focused academic inquiry. numberanalytics.comnumberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1H-pyrrol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h3-4,6,9H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLGNZRWCMKEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 3 Pyrrolyl Acetate and Its Precursors

Classical and Established Synthetic Routes to Pyrrole-3-acetate Esters

The foundational methods for constructing the pyrrole (B145914) ring have been adapted over the years to produce pyrrole-3-acetate esters, including the ethyl ester. These classical syntheses remain relevant in many synthetic campaigns.

Adaptations of Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a cornerstone in pyrrole chemistry, traditionally involving the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org The reaction is typically catalyzed by zinc in acetic acid and proceeds at room temperature. wikipedia.org A key challenge is the inherent instability of α-aminoketones, which tend to self-condense. wikipedia.org To circumvent this, they are often prepared in situ from the corresponding α-oximino-ketone through reduction with zinc dust. wikipedia.org

The classic Knorr synthesis often employs two equivalents of ethyl acetoacetate (B1235776). One equivalent is nitrosated to form ethyl 2-oximinoacetoacetate, which is then reduced in the presence of the second equivalent of ethyl acetoacetate to yield diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as Knorr's pyrrole. wikipedia.org Modern adaptations involve the gradual addition of the oxime and zinc dust to a solution of the β-ketoester in acetic acid. wikipedia.org

For the synthesis of pyrrole-3-acetates, modifications to the standard Knorr protocol are necessary. This would involve using a β-ketoester or a related active methylene (B1212753) compound that already contains the acetate (B1210297) or a precursor to the acetate side chain at the desired position.

Paal-Knorr Synthesis Approaches and Modifications

The Paal-Knorr synthesis is a widely used and straightforward method for preparing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comuctm.edu This condensation reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) derivatives as the major product. organic-chemistry.org

The mechanism involves the formation of a hemiaminal by the attack of the amine on a protonated carbonyl group, followed by a second attack on the other carbonyl to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to the pyrrole. uctm.edu The rate-determining step is the ring formation. alfa-chemistry.com A significant drawback of this method can be the accessibility of the starting 1,4-dicarbonyl compounds. alfa-chemistry.com

To synthesize Ethyl 2-(3-pyrrolyl)acetate via this route, a suitably substituted 1,4-dicarbonyl precursor that would lead to the desired 3-acetate substitution pattern on the pyrrole ring is required. Microwave-assisted Paal-Knorr condensations have been shown to drastically reduce reaction times and improve yields. pensoft.net

Hantzsch Pyrrole Synthesis and Related Condensations

The Hantzsch pyrrole synthesis provides a versatile route to substituted pyrroles through the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org This method is particularly useful for producing a variety of substituted pyrroles, which are valuable in medicinal chemistry due to their presence in many biologically active natural products. wikipedia.org

The reaction mechanism begins with the amine attacking the β-ketoester to form an enamine intermediate. wikipedia.org This is followed by a series of condensation and cyclization steps to form the pyrrole ring. The Hantzsch synthesis has been extended to produce ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids. cdnsciencepub.comcdnsciencepub.com However, the traditional Hantzsch synthesis can sometimes result in low yields. scispace.com

Continuous flow chemistry has been applied to the Hantzsch synthesis, allowing for the rapid production of pyrrole libraries with reduced reaction times and simplified purification procedures. wikipedia.org For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using tert-butyl acetoacetates, amines, and α-bromoketones. scispace.comresearchgate.net

Barton-Zard Reaction Strategies

The Barton-Zard reaction is a powerful method for synthesizing pyrroles with an unsubstituted α-position. orgsyn.org It involves the base-catalyzed reaction of a nitroalkene with an isocyanoacetate, such as ethyl isocyanoacetate. rsc.orgclockss.org This reaction is highly valued for its efficiency in creating α-free pyrroles in a single step. clockss.org

The reaction proceeds via a [3+2] cycloaddition mechanism. mdpi.com The versatility of this method allows for the synthesis of a wide range of substituted pyrroles, making it a key step in the synthesis of complex molecules like porphobilinogen (B132115), a precursor to heme and vitamin B12. orgsyn.orgclockss.org The Barton-Zard reaction has been successfully used to prepare various pyrrole derivatives, including those with fused ring systems. rsc.orgmdpi.comresearchgate.netrsc.org For example, the reaction of 3-nitro-2H-chromenes with ethyl isocyanoacetate yields chromeno[3,4-c]pyrroles. mdpi.com

Van Leusen Pyrrole Synthesis utilizing Tosylmethyl Isocyanides (TosMICs)

The Van Leusen pyrrole synthesis is a highly effective method for preparing 3-substituted or 3,4-disubstituted pyrroles. nih.gov It employs tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with an electron-deficient alkene in a [3+2] cycloaddition reaction under basic conditions. nih.govmdpi.com TosMIC is a stable, solid reagent that is widely used in the synthesis of five-membered nitrogen-containing heterocycles. nih.gov

The reaction mechanism starts with the deprotonation of TosMIC by a base to form a carbanion. This carbanion then acts as a Michael donor, attacking the α,β-unsaturated compound. nih.gov Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the pyrrole ring. nih.gov This method is compatible with a variety of electron-withdrawing groups on the alkene, such as esters, ketones, and nitriles, which allows for the synthesis of a diverse range of pyrrole derivatives. nih.govmdpi.com

For the synthesis of this compound, an appropriate α,β-unsaturated ester would be reacted with TosMIC. For example, ethyl 4-substituted-1H-pyrrole-3-carboxylates have been synthesized from α,β-unsaturated esters and TosMIC. mdpi.com Mechanochemical approaches to the Van Leusen synthesis have also been developed, offering an environmentally friendly alternative. acs.org

Modern and Advanced Synthetic Strategies for this compound and Analogues

Recent advancements in synthetic methodology have provided new and efficient pathways to this compound and its analogues. These modern strategies often feature improved efficiency, milder reaction conditions, and greater functional group tolerance.

Transition-metal-free cyclization reactions have emerged as an attractive approach. For instance, a sodium hydroxide-catalyzed cyclization of methyl isocyanoacetate with aurone (B1235358) analogues has been reported to produce 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org This method is noted for its operational simplicity and high atom economy. rsc.org

Another innovative approach involves a one-pot tandem enyne cross metathesis–cyclization reaction of propargylamines with ethyl vinyl ether, which provides a facile route to synthetically challenging 1,2,3-substituted pyrroles. acs.org This reaction proceeds in good yields under microwave irradiation. acs.org

Furthermore, the synthesis of polysubstituted pyrroles has been achieved through the cyclization of activated methylene isocyanides. This method allows for the preparation of various 2,3,4-trisubstituted pyrrole derivatives. rsc.org

The development of novel catalytic systems continues to expand the toolkit for pyrrole synthesis. For example, an iodine-mediated synthesis of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones has been described. nih.gov The proposed mechanism involves the α-iodination of the alkyne, followed by Kornblum oxidation and subsequent condensation and cyclization. nih.gov

These modern strategies, along with continual refinements of classical methods, provide a robust and versatile platform for the synthesis of this compound and a wide array of other substituted pyrroles for various applications.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis is a powerful tool for constructing the pyrrole ring with high efficiency and selectivity. scite.aisioc-journal.cn Metals like palladium, gold, copper, and zinc have been extensively used in various cyclization and cross-coupling reactions to form pyrrole scaffolds. acs.orgrsc.orgorganic-chemistry.org

One notable approach involves the rhodium- or zinc-catalyzed reaction of dienyl azides, which provides a mild and efficient pathway to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. acs.orgorganic-chemistry.org Zinc iodide, in particular, has been identified as a cost-effective and equally effective catalyst compared to rhodium complexes. organic-chemistry.org The reactivity in these transformations can be influenced by the electronic properties of the substituents on the azide (B81097) precursors. acs.org

Copper-catalyzed reactions are also prominent in pyrrole synthesis. For instance, CuI/N,N-dimethylglycine can catalyze the reaction of amines with γ-bromo-substituted γ,δ-unsaturated ketones to yield 1,2-disubstituted pyrroles. organic-chemistry.org Furthermore, copper(II) chloride has been used to catalyze the formation of polysubstituted 2-chloropyrroles from N-furfuryl-β-enaminones. nih.gov

Gold catalysis has been employed in the intramolecular cyclization of enyne sulfonamides, leading to the formation of functionalized pyrroles. nih.gov These reactions often proceed through intermediates that can be influenced by additives like DDQ to yield different final products. nih.gov

Iron catalysis, aligning with green chemistry principles, has been used in the domino synthesis of pyrroles from nitroarenes. rsc.org This method involves an initial transfer hydrogenation followed by an acid-catalyzed Paal-Knorr condensation, demonstrating high functional group tolerance and chemoselectivity. rsc.org

Below is a table summarizing various transition-metal catalyzed methods for pyrrole synthesis:

CatalystReactantsProduct TypeKey Features
ZnI₂ or Rh₂(O₂CC₃F₇)₄Dienyl azides2,5-disubstituted and 2,4,5-trisubstituted pyrrolesMild, room temperature reaction. acs.orgorganic-chemistry.org
CuI/N,N-dimethylglycineAmines and γ-bromo-substituted γ,δ-unsaturated ketones1,2-disubstituted homochiral pyrrolesGood yields. organic-chemistry.org
CuCl₂N-furfuryl-β-enaminonesPolysubstituted 2-chloropyrrolesMechanistic studies suggest a single electron transfer (SET) pathway. nih.gov
Gold catalystsEnyne sulfonamidesFunctionalized pyrrolesInvolves intramolecular cyclization. nih.gov
Iron-TetraphosNitroarenes and 1,4-dicarbonyl compoundsSubstituted pyrrolesGreen reductants like formic acid or H₂ can be used. rsc.org

Organocatalytic Approaches and Chiral Catalysis in Pyrrole Synthesis

Organocatalysis has emerged as a significant and environmentally friendly alternative to metal-catalyzed reactions for the synthesis of pyrroles. rsc.orgrsc.org These methods often utilize small organic molecules to catalyze reactions, avoiding the use of toxic and expensive transition metals. researchgate.net

A variety of organocatalysts have been employed in pyrrole synthesis, including vitamin B₁, squaric acid, and salicylic (B10762653) acid. researchgate.net For instance, the Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and amines, can be effectively catalyzed by organocatalysts like urea (B33335) in combination with choline (B1196258) chloride. rsc.orgacs.org This system acts as an effective solvent/catalyst, promoting the cycloaddition by activating the carbonyl compound through hydrogen bonding. rsc.org

Chiral catalysis is a specialized area of organocatalysis that focuses on the enantioselective synthesis of chiral molecules. In the context of pyrrole chemistry, organocatalysts have been used to facilitate cascade reactions that generate highly functionalized chiral pyrrolizines with excellent enantioselectivity and diastereoselectivity. acs.org For example, pyrroles can act as N-centered heteroaromatic nucleophiles in cascade conjugate addition-aldol reactions with α,β-unsaturated aldehydes, leading to the formation of complex structures with multiple stereocenters. acs.org

The following table highlights some organocatalytic approaches to pyrrole synthesis:

OrganocatalystReaction TypeSubstratesKey Features
Choline chloride/ureaPaal–Knorr cycloaddition1,4-diones and aminesEnvironmentally friendly, activates carbonyl via H-bonding. rsc.org
Chiral secondary aminesCascade conjugate addition-aldolPyrroles and α,β-unsaturated aldehydesHigh enantioselectivity (90−98% ee) and diastereoselectivity (>20:1 dr). acs.org
Vitamin B₁Paal–Knorr synthesisHexane-2,5-dione and aromatic aminesEco-friendly, metal-free catalyst. researchgate.net
Salicylic acidPaal–Knorr condensation2,5-hexanedione and primary aminesSolvent-free, microwave-assisted. chim.it

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrrole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. lucp.netsemanticscholar.org

Solvent-Free and Aqueous Medium Reactions

A significant stride in green pyrrole synthesis is the move towards solvent-free reactions or the use of environmentally benign solvents like water. rsc.orgorganic-chemistry.orgdntb.gov.ua The Paal-Knorr reaction, for example, has been successfully performed without any solvent or catalyst by simply stirring a 1,4-diketone with an amine at room temperature, yielding excellent results. rsc.org This method is highly atom-economical, with water being the only byproduct. acs.org

Reactions in aqueous media are also highly desirable. The Clauson-Kaas synthesis of N-substituted pyrroles has been achieved in water using various Brønsted or Lewis acids as catalysts. beilstein-journals.org Iron(III) chloride, for instance, has been used to catalyze the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines in water under mild conditions. organic-chemistry.org

A sustainable manganese-catalyzed conversion of biomass-derived primary diols and amines into 2,5-unsubstituted pyrroles has been developed, operating in the absence of organic solvents. organic-chemistry.orgnih.gov This process is highly selective and produces only water and molecular hydrogen as byproducts. organic-chemistry.orgnih.gov

Microwave and Ultrasound-Assisted Syntheses

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. organic-chemistry.orgrsc.orgchim.it These techniques are central to many green chemistry protocols. researchgate.netpensoft.net

Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of various pyrrole derivatives. chim.itpensoft.net For example, the Paal-Knorr condensation can be carried out under solvent-free, microwave-assisted conditions using salicylic acid as an organocatalyst. chim.it Similarly, the synthesis of 1,2-disubstituted homochiral pyrroles from chloroenones and amines has been achieved on the surface of silica (B1680970) gel under microwave irradiation, avoiding the need for a solvent. organic-chemistry.org

Ultrasound has also been shown to be effective in promoting pyrrole synthesis. For instance, the synthesis of pyrrole derivatives using lactic acid as a recyclable medium was enhanced by ultrasound irradiation, which increased the reaction rate and avoided the need for high temperatures. semanticscholar.org

The table below provides examples of green synthetic methods for pyrroles:

MethodCatalyst/ConditionsSubstratesKey Advantages
Solvent-free Paal-KnorrNo catalyst, room temperature stirring2,5-hexanedione and various aminesUltimate green conditions, excellent yields. rsc.org
Aqueous Paal-KnorrIron(III) chloride in water2,5-dimethoxytetrahydrofuran and aminesMild reaction conditions, good to excellent yields. organic-chemistry.org
Solvent-free Manganese CatalysisManganese complexPrimary diols and aminesAtom-economic, water and H₂ as byproducts. organic-chemistry.orgnih.gov
Microwave-assisted Paal-KnorrSalicylic acid, solvent-free2,5-hexanedione and primary aminesShorter reaction times, organocatalyzed. chim.it
Microwave-assisted couplingSilica gel surface, solvent-freeChloroenones and aminesCleaner process, minimal solvent use. organic-chemistry.org
Ultrasound-assisted synthesisLactic acid mediumDicarbonyl compounds and aminesIncreased reaction rate, avoids high temperatures. semanticscholar.org

Flow Chemistry and Continuous Processing for Pyrrole Derivatives

Flow chemistry, utilizing microreactors, offers significant advantages for the synthesis of pyrroles, including enhanced safety, efficiency, and scalability. scispace.comsyrris.com This technology allows for precise control over reaction parameters, leading to high yields and purity. ru.nl

A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed, starting from tert-butyl acetoacetates, amines, and 2-bromoketones. scispace.comacs.org A key innovation in this method is the in situ use of the HBr byproduct from the Hantzsch reaction to hydrolyze the tert-butyl ester, streamlining the process into a single microreactor. scispace.comsyrris.com This approach has been successfully applied to the multi-step synthesis of biologically active pyrrole-3-carboxamides in a single continuous process. scispace.com

The Paal-Knorr cyclocondensation has also been optimized for flow chemistry. ru.nl By using microreactors, the synthesis of a pyrrole derivative was scaled up from a microgram scale to a production rate of 55.8 grams per hour with a nearly 100% yield. ru.nl

Furthermore, continuous flow has been effectively used for ring-closing metathesis to produce 2,5-dihydro-1H-pyrrole-3-carboxylates, which are valuable precursors for more complex pyrrole derivatives. rsc.org The use of dimethyl carbonate, a green solvent, in this flow process highlights its environmental benefits. rsc.org

Mechanistic Studies of Formation Pathways for this compound

Understanding the reaction mechanisms behind pyrrole formation is crucial for optimizing existing synthetic methods and developing new ones.

The Paal-Knorr reaction mechanism involves a double amine condensation with a 1,4-dicarbonyl compound. semanticscholar.org The reaction proceeds through the formation of an imine intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring. ru.nl

In the formation of discoipyrroles, a family of natural products, mechanistic studies using isotope labeling have revealed a complex, concerted reaction. acs.org The process is initiated by the rapid formation of the pyrrole core, which then undergoes changes in oxidation state and subsequent cyclization. acs.org The amination of a sattabacin (B1246994) derivative by anthranilic acid is proposed to increase the acidity of a methylene group, facilitating a "snapping" together of the components. acs.org

For transition-metal catalyzed reactions, mechanistic proposals often involve the specific properties of the metal center. In the copper-catalyzed synthesis of 2-chloropyrroles, a single electron transfer (SET) mechanism is suggested, leading to the formation of a radical cation intermediate. nih.gov

The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), proceeds via a [3+2] cycloaddition mechanism with an activated alkene. nih.gov The reaction of TosMIC with vinyl azides under basic conditions provides a mild route to polysubstituted pyrroles. nih.gov

Reactivity and Reaction Mechanisms of Ethyl 2 3 Pyrrolyl Acetate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring System

The pyrrole ring is a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack. The rate of reaction is significantly faster than that of benzene. The position of electrophilic attack on a substituted pyrrole is directed by the nature of the existing substituent. For Ethyl 2-(3-pyrrolyl)acetate, the acetate (B1210297) group at the C3 position is an electron-withdrawing group (EWG), which deactivates the pyrrole ring to some extent compared to unsubstituted pyrrole. This deactivation, however, is not strong enough to prevent electrophilic substitution.

The regioselectivity of these reactions is governed by the stability of the cationic intermediate (sigma complex). Attack at the C2 (α) position generally leads to a more stable intermediate, as the positive charge can be delocalized over more atoms, including the nitrogen, through three resonance structures. stackexchange.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. stackexchange.com However, with a deactivating substituent at C3, such as the ethyl acetate group, the positions adjacent to the nitrogen (C2 and C5) become the most favorable sites for electrophilic attack.

Regioselectivity and Scope of Halogenation, Nitration, and Sulfonation

The introduction of halogen, nitro, and sulfo groups onto the pyrrole ring of this compound is a key functionalization strategy. The directing effect of the C3-acetate group plays a crucial role in determining the outcome of these reactions.

Halogenation: Pyrroles readily react with halogenating agents. wikipedia.org While polyhalogenation can occur easily, monohalogenation is also achievable under controlled conditions. wikipedia.orguctm.edu For 3-substituted pyrroles bearing electron-withdrawing groups, such as methyl 3-pyrrolecarboxylate or 3-acetylpyrrole (B85711), bromination occurs almost exclusively at the C5 position. cdnsciencepub.com This strong directing effect is attributed to the deactivating nature of the C3 substituent, which makes the C5 position the most electron-rich and sterically accessible site for the electrophile.

Nitration: Nitration of pyrroles must be conducted under mild, non-acidic conditions, typically using reagents like nitric acid in acetic anhydride (B1165640), to prevent polymerization of the sensitive pyrrole ring. uop.edu.pkbhu.ac.in In the case of 3-substituted pyrroles with deactivating groups, nitration also shows a strong preference for the C5 position. For instance, the nitration of 1-methyl-3-nitropyrrole yields the 5-nitro-substituted isomer as the sole product. cdnsciencepub.com It is therefore anticipated that the nitration of this compound would predominantly yield Ethyl 2-(5-nitro-3-pyrrolyl)acetate.

Sulfonation: The sulfonation of pyrrole can be achieved using a pyridine-sulfur trioxide (Py·SO₃) complex in pyridine, which typically results in substitution at the C2 position. uop.edu.pk For this compound, the directing effect of the C3-substituent would favor substitution at the C5 or C2 positions. Given the general trend for electrophilic substitution on 3-acylpyrroles, the C5 position is the most likely site of sulfonation.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound Based on reactivity of analogous 3-substituted pyrroles.

Reaction Reagent Major Product Reference
Bromination Br₂ Ethyl 2-(5-bromo-3-pyrrolyl)acetate cdnsciencepub.com
Nitration HNO₃/Ac₂O Ethyl 2-(5-nitro-3-pyrrolyl)acetate cdnsciencepub.comuop.edu.pk
Sulfonation Py·SO₃ Ethyl 2-(5-sulfo-3-pyrrolyl)acetate uop.edu.pk

Acylation and Alkylation Reactions (e.g., Friedel-Crafts type)

Acylation: Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings, typically using an acyl chloride or anhydride with a Lewis acid catalyst. rsc.orgnih.gov For pyrroles, due to their high reactivity, milder conditions are often necessary. The acylation of N-protected pyrroles, such as 1-(phenylsulfonyl)pyrrole, with acyl halides in the presence of AlCl₃ leads to 3-acyl derivatives. researchgate.netresearchgate.net However, for pyrroles already substituted with a deactivating group at C3, further acylation is directed to the C5 position. Studies on 3-acetylpyrrole have shown that Friedel-Crafts isopropylation occurs predominantly at the C5 position. cdnsciencepub.com

A related and highly efficient formylation method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from a formamide (B127407) like DMF and POCl₃) to introduce a formyl group. jk-sci.com While this reaction typically favors the α-position (C2) in unsubstituted pyrroles, the regioselectivity can be shifted. thieme-connect.comrsc.org By using sterically bulky formamides, formylation can be directed to the C3 position of N-substituted pyrroles. researchgate.netthieme-connect.comtandfonline.com For this compound, a Vilsmeier-Haack reaction would be expected to introduce a formyl group at the C5 position.

Alkylation: The direct C-alkylation of pyrroles under Friedel-Crafts conditions can be challenging due to the propensity for polymerization and polyalkylation. libretexts.org However, specific methods have been developed. For instance, pyrrolylmagnesium chloride undergoes alkylation with ethylene (B1197577) oxide, yielding predominantly the 3-alkylated product, 2-(pyrrol-3-yl)ethanol. mdma.ch This indicates a preference for C3 substitution under these Grignard conditions. For this compound, direct alkylation on the pyrrole ring would likely occur at the C5 position, following the general pattern for electrophilic substitution. It is also noteworthy that the methylene (B1212753) protons of the acetate side chain are acidic and can be alkylated after deprotonation with a strong base like LDA, as demonstrated with methyl 2-(1-pyrrolyl)acetate. clockss.org

Reactions Involving the Ester Functionality

The ethyl acetate side chain provides a second reactive site in the molecule, allowing for a range of transformations typical of esters.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(3-pyrrolyl)acetic acid, under either acidic or basic conditions. researchgate.net

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is performed by heating the ester with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol. libretexts.org The reaction is reversible and reaches an equilibrium.

Base-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion. The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to yield the carboxylate salt and ethanol. quora.com Acidification of the reaction mixture in a subsequent step liberates the free carboxylic acid.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is also an equilibrium-driven reaction. For example, reacting this compound with methanol (B129727) and an acid catalyst would produce Mthis compound and ethanol.

Reduction Reactions to Alcohols or Alkyl Groups

The ester functionality can be reduced to either a primary alcohol or an alkyl group using appropriate reducing agents.

Reduction to Alcohol: The most common method for reducing an ester to a primary alcohol is using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This reaction would convert this compound to 2-(3-pyrrolyl)ethanol.

Reduction to Alkyl Group: While direct reduction of the ester to an alkyl group is not standard, the corresponding carboxylic acid (obtained via hydrolysis) could potentially be reduced. More commonly, the ester's carbonyl group can be reduced to a methylene group (CH₂) through a two-step process involving initial reduction to the alcohol, conversion to a tosylate or halide, and subsequent reduction. Alternatively, Raney Nickel has been shown to be a versatile reagent for the reduction of pyrrole derivatives. cdnsciencepub.comcdnsciencepub.com Depending on the reaction conditions (temperature, pressure, solvent), Raney Nickel can reduce carbonyl groups. For instance, the reduction of a pyrrole glyoxalate to the corresponding acetate has been achieved with W-7 Raney Nickel in a two-phase system of toluene (B28343) and aqueous ethanol. cdnsciencepub.com It is also capable of reducing thiol esters to either alcohols or the corresponding methyl groups under different conditions. cdnsciencepub.com

Table 2: Potential Reactions of the Ester Functionality of this compound

Reaction Reagent(s) Product Reference
Hydrolysis (Basic) 1. NaOH, H₂O, heat; 2. H₃O⁺ 2-(3-Pyrrolyl)acetic acid quora.com
Hydrolysis (Acidic) H₃O⁺, heat 2-(3-Pyrrolyl)acetic acid libretexts.org
Reduction to Alcohol 1. LiAlH₄, Et₂O; 2. H₃O⁺ 2-(3-Pyrrolyl)ethanol cdnsciencepub.com
Reduction of related ketone Raney Ni, H₂, aq. EtOH/Toluene 2-(3-Pyrrolyl)acetic ester cdnsciencepub.com

Nucleophilic Additions and Condensations

The reactivity of this compound also extends to condensation reactions, primarily involving the ester moiety or activated positions on the pyrrole ring.

One of the most relevant condensation reactions for esters is the Claisen condensation . uomustansiriyah.edu.iqwikipedia.org This reaction occurs between two ester molecules in the presence of a strong base (typically a sodium alkoxide, like sodium ethoxide) to form a β-keto ester. libretexts.orglibretexts.org For this compound, the α-proton on the methylene group of the acetate side chain is acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound. After elimination of an ethoxide ion, a β-keto ester, namely ethyl 2,4-di(1H-pyrrol-3-yl)-3-oxobutanoate, would be formed. libretexts.orgmasterorganicchemistry.com The reaction is driven to completion by the deprotonation of the highly acidic methylene group in the resulting β-keto ester product, requiring a stoichiometric amount of base. wikipedia.org

Furthermore, the activated C2 and C5 positions of the pyrrole ring can participate in condensation reactions with suitable electrophiles, such as aldehydes or ketones, particularly under acidic or basic catalysis. These reactions would lead to the formation of new carbon-carbon bonds at the pyrrole ring, further extending the synthetic utility of this versatile compound.

Cycloaddition Reactions (e.g., Hetero-Diels-Alder Reactions of Pyrroles)

Pyrrole and its derivatives can participate in cycloaddition reactions, acting as the diene component in Diels-Alder reactions. The hetero-Diels-Alder reaction, in particular, offers a versatile method for the synthesis of complex heterocyclic systems.

Studies have shown that pyrroles react with nitrosoalkenes in what is known as a hetero-Diels-Alder reaction. frontiersin.orgnih.gov For instance, the reaction of ethyl nitrosoacrylate with pyrrole proceeds through an initial [4+2] cycloaddition to form a bicyclic 1,2-oxazine intermediate. frontiersin.orgnih.gov This intermediate then undergoes ring-opening to yield an open-chain oxime. frontiersin.orgnih.gov This reactivity pattern highlights the ability of the pyrrole ring to act as an electron-rich 2π component in inverse electron-demand hetero-Diels-Alder reactions. frontiersin.org The regioselectivity of these reactions is influenced by the substituents on both the pyrrole and the dienophile. frontiersin.orgbohrium.com Theoretical calculations have confirmed that these reactions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the heterocycle and the lowest unoccupied molecular orbital (LUMO) of the heterodiene. frontiersin.org

In some cases, two consecutive Diels-Alder reactions can occur, leading to the formation of dipyrromethanes in a one-pot procedure. scispace.com The use of water as a solvent has been shown to accelerate these reactions and improve yields compared to organic solvents. scispace.com

Reactant 1Reactant 2Reaction TypeProduct TypeRef.
PyrroleEthyl nitrosoacrylateHetero-Diels-AlderOpen-chain oxime frontiersin.orgnih.gov
PyrroleAzoalkenes/NitrosoalkenesBis-Hetero-Diels-Alder5-substituted dipyrromethanes scispace.com
2-Nitro-1H-pyrroleIsopreneDiels-Alder [4+2]Cycloadduct researchgate.net

Polymerization and Oligomerization Studies Involving Pyrrole Acetate Derivatives (e.g., for conductive polymers)

Polypyrrole and its derivatives are well-known conducting polymers with a wide range of applications in electronics, sensors, and energy storage. nih.govillinois.edu The properties of these polymers can be tuned by modifying the pyrrole monomer with various substituents.

The polymerization of pyrrole and its derivatives can be achieved through electrochemical or chemical methods. nih.govtechno-press.org Electrochemical polymerization allows for the formation of thin films with controlled thickness and properties. scholaris.camdpi.com The conductivity and mechanical properties of the resulting polymers are influenced by factors such as the solvent, electrolyte, and the nature of the substituent on the pyrrole ring. nih.govscholaris.ca

Pyrrole acetate derivatives can be incorporated into copolymers to modify the properties of the resulting materials. For example, copolymerization of pyrrole with other monomers can improve mechanical properties and solubility, which are often limitations of polypyrrole itself. nih.gov The ester group in this compound can influence the polymerization process and the final properties of the polymer. Conductive composite films have been prepared using pyrrole-cellulose acetate solutions, demonstrating the potential for creating biocompatible and conductive materials for biomedical applications. researchgate.net

Monomer(s)Polymerization MethodResulting Polymer/CopolymerKey Properties/ApplicationsRef.
Pyrrole and N-methylpyrroleElectrochemicalP(Py-co-NMP)Intermediate conductivity nih.gov
Pyrrole and Pyrrole-functionalized dendrimerElectrochemicalDendritic conducting star copolymerSemiconducting material nih.gov
Pyrrole and 3-carboxy-N-phenylmaleimide-N-propylpyrroleElectrochemicalSelf-doped electroactive copolymerWater-soluble, for cation specific membranes nih.gov
Pyrrole and Cellulose AcetateWet Cast TechniqueConductive composite filmImplantable devices researchgate.net

Metalation and Lithiation Studies of the Pyrrole Ring and its Subsequent Reactions

The metalation of the pyrrole ring is a crucial transformation for the introduction of various functional groups. The acidic N-H proton of pyrrole (pKa ≈ 17.5) can be readily removed by strong bases like n-butyllithium or Grignard reagents to form the corresponding pyrryl anion. iust.ac.iruobaghdad.edu.iq This anion is a soft nucleophile and can react at either the nitrogen or the carbon atoms.

The C-lithiation of pyrroles generally requires the presence of an N-substituent to prevent deprotonation at the nitrogen. iust.ac.ir However, direct C-H metalation is possible under specific conditions. For N-unsubstituted pyrroles, reaction with a strong base like butyl lithium can lead to the formation of 2-lithiopyrrole. bhu.ac.in The regioselectivity of subsequent reactions of the pyrryl anion depends on the nature of the counterion and the electrophile. aub.edu.lbwikipedia.org Ionic N-metal bonds, formed with metals like lithium, sodium, or potassium in solvating solvents, tend to favor N-alkylation. aub.edu.lbwikipedia.org In contrast, more covalent N-metal bonds, such as those with magnesium halides (Grignard reagents), favor C-alkylation, primarily at the C2 position, due to coordination of the metal with the nitrogen atom. aub.edu.lbmun.ca

For N-substituted pyrroles, lithiation can be directed to specific positions on the ring. For example, N-(N,N-dimethylamino)pyrrole can be lithiated and used for the preparation of 2-acylpyrroles. acs.org

Pyrrole DerivativeReagentProductKey ObservationRef.
Pyrrolen-ButyllithiumPyrryl anionDeprotonation of N-H iust.ac.ir
N-unsubstituted pyrroleButyl lithium2-LithiopyrroleDirect C-H metalation bhu.ac.in
Pyrrolylmagnesium bromideAlkyl halidesC-substituted pyrrolesFavored over N-substitution aub.edu.lbmun.ca
PyrrylpotassiumAllylic halidesN- or C-alkylationSolvent-dependent selectivity aub.edu.lb
N-(N,N-dimethylamino)pyrroleLithiating agent2-Lithiated intermediateDirected lithiation acs.org

Investigations into Rearrangement Reactions (e.g., in Grignard chemistry)

The Grignard reagent of pyrrole, pyrrolylmagnesium bromide, is a valuable synthetic intermediate. aub.edu.lb Its reactions with various electrophiles, particularly those containing carbonyl groups, have been studied. The reaction pathway can be influenced by the nature of the electrophile.

Reactions of pyrrolylmagnesium bromide with derivatives of carboxylic acids can proceed through two main pathways. mun.ca One involves the nucleophilic attack of the pyrrolyl group on the carbonyl carbon, leading to C-substituted products. mun.ca This is favored with highly electrophilic carbonyl compounds like acetyl chloride and acetic anhydride. mun.ca The other pathway involves the coordination of the carbonyl oxygen with the magnesium of the Grignard reagent, which typically results in N-substituted products. mun.ca This is more common with less electrophilic carbonyl compounds like diethyl carbonate. mun.ca

Rearrangement reactions have also been observed in the chemistry of related heterocyclic systems. For example, studies on 3-oxoalkanenitriles have revealed unexpected rearrangement processes leading to the formation of 2-dialkylaminopyridines and 2-oxopyran-3-carbonitriles. nih.govresearchgate.net While not directly involving this compound, these findings highlight the potential for complex rearrangements in related heterocyclic structures. The mun.canih.gov-Wittig rearrangement, a sigmatropic reaction of deprotonated allyl ethers, provides a method for synthesizing homoallylic alcohols and demonstrates a competing pathway to the iust.ac.irnih.gov-Wittig rearrangement. organic-chemistry.org The outcome of these reactions is often dependent on temperature and the stability of the carbanion intermediate. organic-chemistry.org

Derivatization and Analogues of Ethyl 2 3 Pyrrolyl Acetate

Synthesis of Substituted Ethyl 2-(3-pyrrolyl)acetate Derivatives

The synthesis of substituted this compound derivatives can be achieved through various methods that target either the pyrrole (B145914) ring or the active methylene (B1212753) group of the acetate (B1210297) side chain. These reactions allow for the introduction of a wide range of functional groups, which can significantly alter the molecule's properties.

One common approach involves the direct functionalization of the pyrrole ring through electrophilic substitution reactions. The Vilsmeier-Haack reaction, for instance, is an efficient method for formylating electron-rich aromatic rings. bhu.ac.innumberanalytics.com When applied to this compound, this reaction typically introduces a formyl group at the C-2 or C-5 position of the pyrrole ring. cdnsciencepub.comnih.gov The regioselectivity of this reaction can be influenced by the reaction conditions, such as temperature. cdnsciencepub.com For example, lowering the temperature during the Vilsmeier-Haack reaction of ethyl pyrrole-3-acetate has been shown to favor formylation at the C-2 position. cdnsciencepub.com

Another key reaction is acylation. Friedel-Crafts acylation of pyrroles is a well-established method for introducing acyl groups. cdnsciencepub.comcdnsciencepub.com For this compound, acylation can occur at various positions on the pyrrole ring, depending on the specific reagents and conditions used. nih.gov For instance, triflic acid-catalyzed acylation using esters as acylating agents has been shown to be effective for the C-3 acylation of indoles, a related heterocyclic system, and similar principles can be applied to pyrroles. nih.gov

Alkylation of the pyrrole nitrogen (N-alkylation) is another important derivatization strategy. This is often achieved by treating the pyrrole with an alkyl halide in the presence of a base. google.com For example, N-alkylation of pyrrole derivatives can be carried out using reagents like 4-fluorobenzyl bromide in the presence of potassium carbonate. nih.gov

The following table summarizes some common substitution reactions for the derivatization of this compound:

Reaction Type Reagents and Conditions Position of Substitution Product Type
Vilsmeier-Haack FormylationDMF, POCl₃, controlled temperatureC-2 or C-5Formyl-substituted derivatives
Friedel-Crafts AcylationAcyl halide/anhydride (B1165640), Lewis acidC-2, C-4, or C-5Acyl-substituted derivatives
N-AlkylationAlkyl halide, base (e.g., K₂CO₃)N-1N-Alkyl-substituted derivatives
HalogenationNCS, NBS, Br₂, SO₂Cl₂C-2, C-4, or C-5Halo-substituted derivatives

These synthetic strategies provide a versatile toolkit for creating a library of substituted this compound derivatives, each with unique electronic and steric properties.

Pyrrole Ring Modifications and Functionalization

Modifying the pyrrole ring of this compound is crucial for creating diverse chemical structures. These modifications can involve introducing various functional groups onto the ring, which can then serve as handles for further synthetic transformations.

One of the most common methods for functionalizing the pyrrole ring is through electrophilic substitution reactions. wikipedia.org Pyrroles are electron-rich heterocycles and readily react with a variety of electrophiles. For instance, halogenation of pyrroles can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or sulfuryl chloride (SO₂Cl₂), typically leading to substitution at the 2- and 5-positions. wikipedia.org

The Vilsmeier-Haack reaction is another powerful tool for functionalizing the pyrrole ring, allowing for the introduction of a formyl group, which can then be converted into other functionalities. cdnsciencepub.comcdnsciencepub.com For example, ethyl pyrrole-3-acetate can be formylated at the 2-position, and this formyl group can be subsequently transformed into an aldoxime, which can be reduced to an aminomethyl group. cdnsciencepub.com

Furthermore, the pyrrole ring can be functionalized through cycloaddition reactions. For example, the reaction of pyrroles with münchnones and alkynes can lead to the formation of multi-substituted pyrrole derivatives. wikipedia.org The [3+2] cycloaddition of tosylmethyl isocyanides (TosMIC) with electron-deficient compounds is another versatile method for synthesizing substituted pyrroles. mdpi.comnih.gov

The following table provides examples of functionalization reactions on the pyrrole ring:

Reaction Type Reagents/Conditions Functional Group Introduced Typical Position
HalogenationNBS, NCS, SO₂Cl₂-Br, -ClC-2, C-5
FormylationVilsmeier-Haack (DMF/POCl₃)-CHOC-2, C-5
NitrationHNO₃/Ac₂O-NO₂C-2, C-5
SulfonationPyridine-sulfur trioxide complex-SO₃HC-3

These modifications not only create new derivatives but also provide intermediates for the synthesis of more complex heterocyclic systems.

Transformations of the Ester Moiety to Other Carboxylic Acid Derivatives (e.g., amides, nitriles)

The ester group in this compound is a key functional handle that can be readily converted into a variety of other carboxylic acid derivatives, such as amides and nitriles. These transformations significantly expand the chemical diversity of the pyrrole scaffold.

Amide Formation:

The conversion of the ethyl ester to an amide, known as amidation, is a fundamental transformation in organic synthesis. This can be achieved through several methods. One common approach is the direct reaction of the ester with an amine, often at elevated temperatures or with the use of a catalyst. google.com However, for more efficient and milder conditions, the ester is typically first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a coupling agent. google.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). google.com

Another approach is the use of Weinreb amides, which are N-methoxy-N-methylamides. orientjchem.org These can be prepared from carboxylic acids and are valuable intermediates for the synthesis of ketones and aldehydes. orientjchem.org

Nitrile Formation:

The transformation of the ester group into a nitrile can be a more complex process. One indirect route involves the conversion of the ester to a primary amide, which can then be dehydrated to the nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

A more direct method for converting esters to nitriles is not commonly reported for this specific substrate. However, in other systems, nitriles can be synthesized from related functional groups. For instance, the Pinner reaction allows for the direct conversion of nitriles to esters. mdpi.com While this is the reverse of the desired transformation, it highlights the chemical relationship between these functional groups. In some cases, a multi-step sequence involving reduction of the ester to an alcohol, conversion to a leaving group, and subsequent nucleophilic substitution with a cyanide source could be envisioned.

The following table summarizes the key transformations of the ester moiety:

Target Functional Group Synthetic Route Key Reagents
Amide1. Hydrolysis to carboxylic acid2. Amide coupling1. NaOH or KOH2. Amine, DCC or EDCI
AmideDirect amidationAmine, high temperature or catalyst
Nitrile1. Conversion to primary amide2. Dehydration1. NH₃2. POCl₃, SOCl₂

These transformations are essential for creating libraries of pyrrole-based compounds with diverse functionalities, which is particularly important in drug discovery and materials science.

Design and Synthesis of Pyrrole-Containing Scaffolds for Advanced Materials

The unique electronic properties of the pyrrole ring make this compound and its derivatives attractive building blocks for the design and synthesis of advanced materials. Pyrrole-containing scaffolds are integral to the development of conducting polymers, organic electronics, and functional dyes.

One of the most well-known applications of pyrrole is in the synthesis of polypyrrole (PPy), a conducting polymer. clockss.org By modifying the pyrrole monomer with functional side chains, such as oligo(ethylene glycol) groups, the properties of the resulting polymer can be tailored for specific applications, including biosensors and battery electrodes. clockss.org The synthesis of such functionalized pyrrole monomers often starts from a substituted pyrrole that can be further elaborated. For example, a 3-substituted pyrrole derivative can be synthesized and then polymerized to create a functionalized PPy. clockss.org

Pyrrole-containing scaffolds are also used in the construction of diketopyrrolopyrrole (DPP) pigments and dyes. rsc.org DPPs are known for their high performance as colorants and their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of DPPs typically involves the condensation of a succinate (B1194679) ester with an aromatic nitrile, followed by further chemical modifications. By using functionalized pyrrole derivatives as starting materials, the electronic and optical properties of the resulting DPPs can be precisely controlled. rsc.org

The design of these materials often involves a "build-couple-transform" strategy, where simple building blocks are coupled together and then transformed into more complex scaffolds. acs.org For example, a pyrrole scaffold can be generated through a Van Leusen reaction, and then further modified to create a diverse library of compounds for screening in materials applications. acs.org

The following table highlights some examples of pyrrole-containing scaffolds for advanced materials:

Scaffold Type Key Synthetic Strategy Potential Application
Functionalized PolypyrrolesPolymerization of functionalized pyrrole monomersConducting polymers, biosensors, batteries
Diketopyrrolopyrroles (DPPs)Condensation of succinates with nitrilesHigh-performance pigments, organic electronics
Fused Pyrrole SystemsIntramolecular cyclization reactionsOrganic semiconductors, fluorescent dyes

The versatility of pyrrole chemistry allows for the creation of a vast array of functional materials with tunable properties, making this compound a valuable starting point for materials innovation.

Scaffold Diversity and Combinatorial Library Synthesis Based on this compound Architectures

The concept of scaffold diversity is central to modern drug discovery and materials science. It involves creating collections of molecules with varied three-dimensional structures to explore a wider range of biological or material properties. This compound provides an excellent starting point for generating such scaffold diversity due to its multiple reactive sites.

Combinatorial chemistry approaches can be employed to rapidly generate large libraries of compounds based on the this compound architecture. This can be achieved by systematically varying the substituents at different positions of the pyrrole ring and by transforming the ester functionality. For example, a library of N-substituted, C-2 functionalized, and C-4/C-5 substituted derivatives can be synthesized in parallel. mdpi.com

One strategy for achieving scaffold diversity is through multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient for library synthesis. beilstein-journals.org For instance, a Hantzsch-type pyrrole synthesis can be adapted for a one-pot, continuous flow process to generate a variety of pyrrole-3-carboxylic acid derivatives. researchgate.net

Another approach is to use the pyrrole ring as a template to build more complex fused heterocyclic systems. For example, a pyrrole derivative can be functionalized with groups that can undergo intramolecular cyclization to form bicyclic or polycyclic scaffolds. mdpi.com This can lead to the creation of novel ring systems with unique biological activities or material properties.

The "build-couple-transform" paradigm is also highly relevant here. acs.org This involves:

Build: Synthesize a set of functionalized pyrrole building blocks.

Couple: Combine these building blocks with other reactive partners in a combinatorial fashion.

Transform: Subject the resulting products to further chemical transformations to generate even greater scaffold diversity.

The following table illustrates how scaffold diversity can be generated from an this compound-based architecture:

Diversification Strategy Example Reaction Resulting Scaffold Type
Multi-component ReactionHantzsch pyrrole synthesisHighly substituted pyrroles
Intramolecular CyclizationFischer indole (B1671886) synthesis from a pyrrolyl hydrazonePyrrolo[3,2-e]indoles
Ring-closing MetathesisReaction of a di-alkenyl substituted pyrroleFused bicyclic systems
Cycloaddition ReactionsDiels-Alder reaction with a pyrrole dieneBridged bicyclic systems

By employing these strategies, a vast chemical space can be explored, leading to the discovery of new molecules with desired properties, all originating from the versatile this compound scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 3 Pyrrolyl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of pyrrole (B145914) derivatives. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques are often necessary for unambiguous assignments and to probe more complex structural features.

2D NMR Techniques: For complex pyrrole derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, which is crucial for assigning the correct isomeric structure and substitution patterns on the pyrrole ring. For instance, in a series of newly synthesized pyrrole derivatives, 2D NMR techniques (HMQC and HMBC) were essential for confirming the proposed structures. nih.gov Similarly, key 2D NMR correlations were used to determine the chemical structures of pyrrole alkaloids isolated from natural sources. researchgate.net

Solid-State NMR (ssNMR): Solid-state NMR is particularly valuable for studying the structure and dynamics of pyrrole-containing materials in their native, solid form, including polymers and crystalline compounds. kpi.ua ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR are powerful tools for characterizing the structure of insoluble or poorly soluble pyrrole derivatives. For example, ¹³C CPMAS NMR has been used to study the structure of polypyrrole, revealing details about the extent of oxidation and the nature of the polymer backbone. kpi.ua Variable-temperature ssNMR can also provide insights into dynamic processes, such as N-H tautomerization in porphycenes, which are complex molecules containing pyrrole rings. acs.org The chemical shifts in ¹⁵N NMR can differentiate between various nitrogen environments, such as unsubstituted pyrroles, substituted pyrroles, and amides. csic.espublish.csiro.au

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the core structure of Ethyl 2-(3-pyrrolyl)acetate, although specific values can vary with substitution.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrrole N-H~8.0-9.0 (broad)-
Pyrrole C2-H~6.7-6.9~118-120
Pyrrole C4-H~6.1-6.3~108-110
Pyrrole C5-H~6.6-6.8~115-117
-CH₂- (acetate)~3.6-3.8~35-40
-O-CH₂- (ethyl)~4.1-4.3~60-62
-CH₃ (ethyl)~1.2-1.4~14-15
C=O (ester)-~170-172
Pyrrole C3-~120-125
Note: These are approximate chemical shift ranges and can be influenced by solvent and substitution.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. nih.govnih.govfarmaciajournal.com This is essential for confirming the identity of newly synthesized pyrrole derivatives and distinguishing between compounds with the same nominal mass. Techniques like ESI (Electrospray Ionization) and FAB (Fast Atom Bombardment) are commonly used in conjunction with HRMS. mdpi.comresearchgate.net For example, the molecular formula of novel pyrrole ester derivatives was confirmed using HRMS. nih.gov

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the connectivity of the molecule. The fragmentation patterns of pyrrole derivatives can be complex, but they often involve characteristic losses, such as the loss of the ester group or fragmentation of the pyrrole ring itself. This information is crucial for distinguishing between isomers and identifying substituents on the pyrrole ring.

A typical fragmentation pattern for this compound in an electron ionization (EI) mass spectrum might show the following key fragments:

m/zFragment
[M]+Molecular Ion
[M - OCH₂CH₃]+Loss of the ethoxy group
[M - COOCH₂CH₃]+Loss of the entire ethyl acetate (B1210297) group
Pyrrole ring fragmentsVarious smaller fragments resulting from the cleavage of the pyrrole ring

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. This is useful for identifying functional groups and studying conformational changes in this compound and its derivatives. researchgate.netmdpi.com

Functional Group Identification: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring (typically around 3300-3500 cm⁻¹), the C=O stretch of the ester group (around 1730-1750 cm⁻¹), and various C-H and C-N stretching and bending vibrations. longdom.orgresearchgate.net The positions of these bands can be sensitive to the electronic environment and hydrogen bonding.

Conformational Studies: In some pyrrole derivatives, rotational isomers (conformers) can exist, particularly around the bond connecting a substituent to the pyrrole ring. longdom.org IR and Raman spectroscopy can be used to study these conformational equilibria, as different conformers may have distinct vibrational frequencies. longdom.org For example, studies on 2-acylpyrroles have shown the presence of different conformers in solution, which can be identified by their carbonyl stretching frequencies. longdom.org

Theoretical Calculations: The interpretation of vibrational spectra is often aided by quantum chemical calculations, such as Density Functional Theory (DFT). iosrjournals.orgacs.org These calculations can predict the vibrational frequencies and intensities for different possible conformers, which can then be compared with the experimental spectra to make definitive assignments.

A summary of key expected IR absorption bands for this compound is provided below:

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (pyrrole)Stretching~3400
C-H (aromatic)Stretching~3100
C-H (aliphatic)Stretching~2900-3000
C=O (ester)Stretching~1735
C=C (pyrrole)Stretching~1500-1600
C-N (pyrrole)Stretching~1300-1400
C-O (ester)Stretching~1100-1200

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.netmdpi.com

Molecular Structure Confirmation: A single-crystal X-ray diffraction study of a derivative of this compound would unambiguously confirm its molecular structure, including the substitution pattern on the pyrrole ring and the conformation of the ethyl acetate side chain. tandfonline.commdpi.com This technique has been widely used to characterize a variety of pyrrole derivatives, providing crucial structural data. mdpi.comnih.govsioc-journal.cnsioc-journal.cn

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state. For pyrrole derivatives, hydrogen bonding involving the pyrrole N-H group is a common and important interaction. tandfonline.com The ethyl acetate group can also participate in weaker C-H···O interactions. These interactions influence the physical properties of the compound, such as its melting point and solubility.

For example, a crystallographic study of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate revealed that the crystal packing is stabilized by N-H···O intermolecular interactions, which generate centrosymmetric dimers. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Derivatives

When the pyrrole ring or its substituents create a chiral center in a molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute stereochemistry of the enantiomers. biologic.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. fiveable.me For chiral derivatives of this compound, the sign and magnitude of the Cotton effect in the CD spectrum can be used to assign the absolute configuration (R or S) by comparing the experimental spectrum to that of known compounds or to theoretical predictions.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral compound with the wavelength of plane-polarized light. chemistnotes.com The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also characteristic of the stereochemistry of the molecule. chemistnotes.com

These techniques are particularly important in the context of natural products and pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Theoretical and Computational Studies of Ethyl 2 3 Pyrrolyl Acetate

Quantum Chemical Calculations (e.g., DFT, ab initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of organic molecules. For Ethyl 2-(3-pyrrolyl)acetate, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. researchgate.netwikipedia.org These calculations provide a foundational understanding of the molecule's stability, electron distribution, and potential for chemical transformation.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is indicative of nucleophilic sites, while the LUMO, an electron acceptor, points to electrophilic sites. rdd.edu.iqirjweb.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rdd.edu.iqirjweb.com For pyrrole (B145914) derivatives, the HOMO is typically distributed over the π-system of the ring, while the LUMO's location can be influenced by electron-withdrawing substituents. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, making it susceptible to electrophilic attack. The LUMO is likely to have significant contributions from the acetate (B1210297) group, particularly the carbonyl carbon.

Theoretical calculations on analogous 3-substituted pyrroles and related heterocyclic compounds allow for the estimation of these energy values. rdd.edu.iqscientific.netnih.gov

Table 1: Predicted Frontier Orbital Energies and Properties for this compound Calculated using DFT/B3LYP method; values are representative based on similar pyrrole structures.

ParameterPredicted Value (eV)Description
EHOMO-5.8 to -6.3Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
ELUMO-1.1 to -1.5Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.4 to 4.8Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. tandfonline.com

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. These sites are often associated with lone pairs on heteroatoms. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. tandfonline.com

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the carbonyl and ester groups due to their high electronegativity and lone pairs. The nitrogen atom within the pyrrole ring also contributes to a region of negative potential.

Positive Potential: Located around the hydrogen atom attached to the pyrrole nitrogen (N-H), making it a potential site for deprotonation. The hydrogens of the ethyl group would also exhibit positive potential.

This visual representation is crucial for understanding intermolecular interactions and rationalizing the molecule's reactivity patterns.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule. For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the pyrrole ring to the acetate side chain and within the ethyl group. researchgate.net

These simulations help identify the most stable, low-energy conformations of the molecule in various environments (e.g., in a vacuum or in a solvent). The analysis involves monitoring bond lengths, bond angles, and dihedral angles over the simulation period. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or solvents. Studies on similar flexible molecules have successfully used MD to determine preferred conformations and analyze the stability of different rotamers. researchgate.netnih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms that are often inaccessible through experimental means alone. researchgate.netacs.org For this compound, this involves mapping the potential energy surface for a given reaction, such as electrophilic substitution on the pyrrole ring or hydrolysis of the ester group.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy barrier for the reaction. Theoretical studies on model pyrrole systems have investigated reaction pathways for processes like dimerization and cyclization, identifying transition state structures and calculating their associated energy barriers. researchgate.net Such analyses are critical for understanding reaction kinetics and predicting the feasibility of different chemical transformations involving this compound.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental measurements to confirm molecular structures. researchgate.net DFT methods can accurately compute vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comresearchgate.net

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies for this compound would help in assigning the characteristic peaks in its experimental IR and Raman spectra. Key vibrational modes would include the N-H stretch of the pyrrole ring, C=O stretch of the ester, and various C-H and C-N stretching and bending modes. Comparing calculated frequencies with experimental data often requires the use of a scaling factor to account for approximations in the theoretical model and anharmonicity. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. tandfonline.comresearchgate.net For this compound, these calculations can predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions is generally high, making them an invaluable tool for structural elucidation and for resolving ambiguities in experimental spectra.

Table 2: Predicted vs. Representative Experimental Spectroscopic Data for this compound and Related Structures

Spectroscopic DataPredicted Feature (Computational)Representative Experimental Range
IR Frequency (cm⁻¹) N-H Stretch: ~3450-35003400-3490
C=O Stretch: ~1710-17301720-1740
C-O Stretch: ~1150-12501180-1280
¹H NMR (ppm) N-H Proton: ~8.0-9.07.9-8.5
Pyrrole Ring Protons: ~6.0-7.06.1-6.8
-CH₂- (ester): ~4.1-4.34.0-4.2
¹³C NMR (ppm) C=O Carbon: ~170-175171-174
Pyrrole Ring Carbons: ~105-125108-122
-CH₂- (ester): ~60-6559-62

Applications of Ethyl 2 3 Pyrrolyl Acetate in Non Clinical Research Areas

Precursor in Materials Science and Polymer Chemistry

The pyrrole (B145914) nucleus is the foundation for numerous functional materials, and derivatives like Ethyl 2-(3-pyrrolyl)acetate offer a gateway to precisely engineered polymers and molecular assemblies. scirp.orggoogle.com The ester group at the 3-position provides a handle for further chemical modification, allowing for the fine-tuning of material properties.

This compound is a precursor for creating functionalized polypyrroles, a class of polymers known for their electrical conductivity. clockss.org The synthesis of these materials often involves the polymerization of pyrrole monomers; using a substituted monomer like this compound allows for the incorporation of specific side chains. clockss.org These side chains can influence the polymer's solubility, processability, and electronic properties. The acetate (B1210297) group can be hydrolyzed to a carboxylic acid or converted to other functional groups, enabling the polymer to be covalently linked to other molecules or surfaces, which is particularly useful for developing sensors and modified electrodes. clockss.orgpsu.edu

Conducting polymers (CPs) derived from pyrrole are attractive for electronic applications due to their delocalized π-electrons. northwestern.edu The development of new functional CPs often relies on using pyrrole derivatives as monomers to create materials with tailored properties for specific applications, such as battery electrodes or electrobiosensors. clockss.org

In the realm of organic electronics, materials with specific semiconducting properties are essential. Pyrrole-based materials are recognized for their excellent semiconducting capabilities and are investigated for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov These applications often utilize donor-acceptor (D-A) type conjugated polymers to facilitate charge separation and transport.

The electron-rich nature of the pyrrole ring makes it an excellent donor moiety. This compound can be used as a starting material to synthesize more complex pyrrole-containing monomers. These monomers can then be copolymerized with electron-deficient units to create low band gap polymers suitable for OPVs. researchgate.net Similarly, the charge carrier mobility in OFETs can be tuned by modifying the chemical structure of the pyrrole-based polymer, for which this compound serves as a foundational building block. nih.govresearchgate.net

Below is a table showing examples of pyrrole-based polymers and their performance in organic electronic devices.

Polymer TypeApplicationKey Performance MetricReference
Pyrroloindacenodithiophene (NIDT) based copolymersOFETHole mobility up to 0.07 cm²/V·s researchgate.net
Pyrroloindacenodithiophene (NIDT) based copolymersOPVPower conversion efficiency up to 2.5% researchgate.net
Diketopyrrolopyrrole (DPP) based materialsOFETs, Solar CellsHigh charge carrier mobility mdpi.com
Pyrrolo[2,3-b]pyridine-based polymersOFETExcellent semiconducting properties nih.gov

This table illustrates the performance of various pyrrole-based systems, for which this compound can be a synthetic precursor.

The structure of this compound is well-suited for the construction of supramolecular assemblies. The pyrrole ring's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen atoms of the acetate group can act as hydrogen bond acceptors. Furthermore, the aromatic pyrrole ring can participate in π-π stacking interactions. google.com These non-covalent interactions are the basis of supramolecular chemistry, enabling the self-assembly of molecules into ordered, functional nanomaterials. Serinol pyrrole derivatives, for which this compound is a potential intermediate, are highlighted as important building blocks for creating supramolecular structures due to their ability to engage in a variety of non-bonded interactions. google.com

Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons are effective corrosion inhibitors for metals in acidic environments. srce.hr These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. srce.hriapchem.org this compound possesses all the necessary structural features to act as a corrosion inhibitor: a nitrogen heteroatom and π-electrons in the pyrrole ring, and oxygen atoms in the acetate group.

The mechanism involves the sharing of electrons from the N and O atoms and the π-system with the vacant d-orbitals of the metal (e.g., iron), leading to the formation of a coordinate bond. This adsorption blocks the active corrosion sites on the metal surface. Studies on various organic inhibitors demonstrate that their effectiveness increases with concentration. acs.orgmdpi.com While direct studies on this compound are not prevalent, the principles derived from similar heterocyclic compounds are applicable.

The table below summarizes the performance of various organic compounds as corrosion inhibitors for steel in acidic media, illustrating the potential efficacy of molecules with similar functional groups to this compound.

InhibitorMediumMax Inhibition Efficiency (%)ConcentrationReference
Ethyl acetate extract of Asphodelus ramosus1 M HCl89.81700 ppm srce.hriapchem.org
N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide1 M HCl95.11.0 mM acs.org
Azo CompoundsSweet Conditions91.0 - 98.35 x 10⁻⁴ M acs.org

Intermediates in the Synthesis of Complex Organic Molecules

The strategic value of this compound is profoundly evident in its use as an intermediate in the multi-step synthesis of complex, biologically significant molecules. Its pre-formed, functionalized ring system saves synthetic steps and allows for controlled elaboration into larger structures. cdnsciencepub.compsu.edu

The synthesis of natural macrocycles like porphyrins, chlorophylls, and the corrin (B1236194) ring of vitamin B12 is a monumental task in organic chemistry. google.com A common strategy involves a convergent synthesis where substituted pyrrole units are first prepared and then assembled into the final macrocyclic structure. rsc.org

This compound is an archetypal building block for this purpose. The natural porphyrins are typically unsymmetrical, meaning they are constructed from pyrrole units with different substituents. rsc.org For example, porphobilinogen (B132115), the biological precursor to porphyrins and chlorophylls, is a pyrrole with an acetic acid and a propionic acid side chain. cdnsciencepub.comrsc.org The synthesis of such molecules often begins with simple, appropriately substituted pyrroles. A total synthesis of porphobilinogen was demonstrated starting from pyrrole itself, proceeding through an intermediate like ethyl pyrrole-3-acetate. cdnsciencepub.com This underscores the importance of having a side chain at the 3-position, which is a key feature of this compound.

In the landmark total syntheses of chlorophyll (B73375) and vitamin B12, the assembly of the macrocyclic core relied on the meticulous preparation and coupling of specific pyrrole-derived fragments. researchgate.netwikipedia.org The acetic acid side chain of this compound can be elaborated or modified to match the substitution patterns required for these complex natural products, making it a valuable synthon in this area of research. rsc.orgnih.gov

Synthesis of Advanced Functional Molecules and Heterocyclic Systems

The unique structure of this compound allows it to be a key building block for the construction of complex, poly-substituted heterocyclic systems. The pyrrole core can undergo electrophilic substitution, while the ethyl acetate group provides a handle for condensation, reduction, or other side-chain modifications.

A significant example of its use is in the total synthesis of Porphobilinogen (PBG), the biological precursor to all tetrapyrrole compounds, including hemes, chlorophylls, and vitamin B12. cdnsciencepub.comoup.com A method starting from pyrrole itself was developed to showcase the viability of using simple pyrroles to create highly substituted, functional analogues. cdnsciencepub.com In this synthetic pathway, this compound (referred to as ethyl pyrrole-3-acetate in the study) is a crucial intermediate. cdnsciencepub.com

The synthesis proceeds through the following key steps:

Electrophilic Substitution : The this compound is then subjected to electrophilic substitution to introduce further functionality onto the pyrrole ring. For instance, treatment with chlorosulfonyl isocyanate (CSI) followed by decomposition of the intermediate with dimethylformamide (DMF) introduces a cyano group at the C2 or C5 position. cdnsciencepub.com This step demonstrates the reactivity of the pyrrole ring, even with the deactivating influence of the acetate side chain.

Further Elaboration : The resulting cyanated pyrrole acetate is then further modified through a series of reactions to build the final, complex structure of porphobilinogen. cdnsciencepub.com

This synthesis highlights how this compound acts as a foundational scaffold upon which multiple functional groups can be strategically added to create biologically significant and advanced functional molecules. The principles demonstrated in the PBG synthesis can be extended to create other substituted pyrroles for materials science or medicinal chemistry research. nih.govmdpi.com

Reaction Reagents and Conditions Product Yield Reference
Reduction of GlyoxalateEthyl pyrrole-3-glyoxalate, W-7 Raney Nickel, Toluene (B28343)/H₂O/EthanolThis compound67% cdnsciencepub.com
CyanationThis compound, Chlorosulfonyl isocyanate (CSI), DMFEthyl 2-cyano-pyrrole-4-acetate & Ethyl 5-cyano-pyrrole-3-acetate53% & 12% cdnsciencepub.com

Role in Catalysis (e.g., as ligands or in organocatalytic systems)

While direct catalytic applications of this compound itself are not widely documented, the pyrrole moiety is a critical component in the design of advanced ligands for transition metal catalysis. acs.orgrsc.org Pyrrole-based pincer ligands, which bind to a metal center through multiple atoms, are of significant interest due to the unique electronic properties and structural features the pyrrolyl unit imparts to the resulting metal complex. acs.org These complexes have shown activity in a range of catalytic transformations, including olefin polymerization and nitrogen fixation. rsc.orggoogle.comacs.org

The synthesis of these ligands often involves the functionalization of the pyrrole ring, typically at the 2 and 5 positions, with donor arms such as phosphines (PNP ligands). acs.orgdigitellinc.com Although specific syntheses starting from this compound are not explicitly detailed in the literature, its structure presents a viable starting point for creating novel ligands. The ethyl acetate group could be chemically transformed into a coordinating donor group. For example, potential modifications could include:

Reduction and Substitution : Reduction of the ester to an alcohol, followed by conversion to a halide and reaction with a phosphine (B1218219) source.

Amidation : Direct reaction of the ester with an amino-phosphine to form an amide-phosphine coordinating arm.

These hypothetical routes could lead to the formation of bidentate or tridentate ligands where the pyrrole nitrogen and the modified side chain coordinate to a metal center, creating catalysts for reactions like cross-coupling or hydrofunctionalization. acs.org

In the field of organocatalysis, pyrrole derivatives are well-established as effective nucleophiles in reactions such as Friedel-Crafts alkylations, often activated by chiral Brønsted acids or secondary amines. core.ac.ukresearchgate.netrsc.org In these systems, the pyrrole attacks an electrophile, but the catalyst is a separate entity. There is no current evidence to suggest that this compound itself functions as an organocatalyst.

Catalyst/Ligand Type Pyrrole Role Potential Application Key References
Pyrrole-based PNP Pincer LigandsAnionic N-donor backboneNitrogen fixation, Olefin oligomerization, Cross-coupling acs.orgrsc.orggoogle.com
Pyrrole-Pyridine LigandsN-donor building blockFormation of luminescent metal complexes nih.gov
Organocatalytic ReactionsNucleophile (Substrate)Asymmetric Friedel-Crafts alkylation core.ac.ukresearchgate.net

Analytical Chemistry Applications (e.g., reagent in sensor development, derivatization agents for non-clinical targets)

In analytical chemistry, the primary application of pyrrole-containing compounds is in the development of chemical sensors. researchgate.net Polypyrrole and its derivatives are conductive polymers that can be easily deposited on electrodes via electropolymerization. acs.orgresearchgate.net Changes in the electrical properties of these polymer films upon exposure to specific analytes form the basis of conductometric sensors. acs.org

This compound is a potential monomer for the synthesis of functionalized polypyrrole films. The ester group can influence the polymer's properties, such as its solubility, film-forming characteristics, and selectivity towards certain analytes. Research on related molecules, such as poly(2-(N-pyrrolyl)ethyl acetate), has shown that pyrrole esters can be polymerized and that the resulting films have conductivities that can be modulated by doping. researchgate.net By copolymerizing pyrrole with functionalized monomers like vinyl derivatives, it is possible to create a diverse array of sensor elements capable of discriminating between various volatile organic compounds. rsc.org

The ethyl acetate moiety on the pyrrole ring could serve several purposes in a sensor context:

Modulation of Sensing Properties : The polar ester group can alter the interaction of the polymer film with analytes through dipole-dipole or hydrogen bonding interactions.

Post-Polymerization Modification : The ester can be hydrolyzed to a carboxylic acid, providing a site for covalently attaching specific recognition elements (e.g., enzymes or antibodies).

Improved Processability : The side chain can enhance the solubility of the monomer in organic solvents used during the electropolymerization process. nih.gov

While specific sensors based on the electropolymerization of this compound are not yet reported, the extensive use of other functionalized pyrroles makes it a promising candidate for developing novel sensing platforms. worldscientific.comnih.govmdpi.com

Regarding its use as a derivatizing agent for chromatography, there is no evidence in the literature that this compound is employed for this purpose. Derivatization is a technique used to modify an analyte to improve its volatility, stability, or detectability. gcms.czsigmaaldrich.com Common derivatizing agents include silylating agents (e.g., BSTFA) and acylating agents (e.g., acid anhydrides), which react with specific functional groups like alcohols, amines, and carboxylic acids. sigmaaldrich.comrsc.org this compound does not fit the profile of a typical derivatizing reagent.

Application Area Potential Role of this compound Principle Key References
Chemical SensorsPrecursor monomer for functional polymer filmsElectropolymerization to form a conductive polymer whose properties change upon analyte binding. acs.orgresearchgate.netrsc.org
Derivatization AgentNot an established applicationN/A sigmaaldrich.comrsc.org

Future Directions and Emerging Research Avenues for Ethyl 2 3 Pyrrolyl Acetate

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing Ethyl 2-(3-pyrrolyl)acetate and its derivatives lies in the development of greener, more efficient, and economically viable methods. Classical approaches like the Paal-Knorr or Hantzsch syntheses often require harsh conditions and produce significant waste. unimi.it Modern research is shifting towards methodologies that align with the principles of green chemistry. semanticscholar.orgscielo.br

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers rapid heating, leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional methods. researchgate.net Microwave-assisted organic synthesis (MAOS) is a sustainable and eco-friendly approach for preparing novel organic compounds, including pyrrole (B145914) derivatives. researchgate.net

Solvent-Free and Aqueous Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. Research into solvent-free reaction conditions or the use of water as a solvent is a promising avenue. semanticscholar.orgresearchgate.net For instance, the Paal-Knorr condensation can be performed in water using catalysts like iron(III) chloride. organic-chemistry.org

One-Pot and Cascade Reactions: Combining multiple reaction steps into a single pot without isolating intermediates improves efficiency by reducing waste, time, and resources. researchgate.net Cascade reactions, such as the Michael-reductive cyclization, have been successfully used for synthesizing substituted pyrrole carboxylates. researchgate.net

Continuous Flow Chemistry: Flow reactors provide enhanced control over reaction parameters like temperature and mixing, leading to better yields, higher purity, and improved safety, especially for scalable synthesis. This technology has the potential to make the production of pyrrole derivatives more efficient and consistent. semanticscholar.org

Alternative Catalysts and Reagents: The exploration of less toxic and recyclable catalysts, such as lactic acid as a replacement for stronger acids, is an important trend. semanticscholar.org The use of benign reagents like propanephosphonic acid anhydride (B1165640) (T3P®) for various transformations also contributes to more sustainable processes. core.ac.uk

MethodologyKey AdvantagesRepresentative Catalyst/ConditionPotential Yield ImprovementReference
Microwave-Assisted SynthesisFaster reactions, higher yields, improved purityMicrowave irradiation (e.g., 80W, 90°C)Significant researchgate.net
Solvent-Free SynthesisReduces volatile organic compound (VOC) emissions, simplifies workupNeat reaction mixture, often with microwave or heatVariable, depends on reaction semanticscholar.orgresearchgate.net
Aqueous SynthesisEnvironmentally benign, low costWater with a catalyst (e.g., Iron(III) chloride)Good to excellent organic-chemistry.org
Continuous Flow ChemistryEnhanced process control, scalability, safetyMicroreactor systemHigh throughput and purity semanticscholar.org
One-Pot Cascade ReactionsIncreased efficiency, reduced wasteMultiple catalysts in a single vesselGood, simplifies process researchgate.net

Exploration of Untapped Reactivity Profiles and Novel Transformations

The unique structure of this compound, featuring both an electron-rich pyrrole ring and a reactive ester side chain, offers a rich landscape for chemical transformations that remain largely unexplored. Future research will likely focus on leveraging this reactivity to create novel and complex molecular architectures.

C-H Activation: Direct functionalization of the pyrrole ring's C-H bonds is a highly atom-economical strategy. Palladium-catalyzed C-H activation has been used to introduce substituents at various positions on the indole (B1671886) ring, a related heterocycle, and similar methods could be adapted for this compound. longdom.orgacs.org

Novel Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions. For example, the reaction of pyrrole derivatives with reactive species like nitrosoalkenes can proceed via a hetero-Diels-Alder pathway to form complex structures. frontiersin.org Exploring the cycloaddition chemistry of this compound could yield novel fused heterocyclic systems.

Functionalization of the Acetate (B1210297) Side Chain: The ester group and the adjacent methylene (B1212753) group are sites for further modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. nih.gov The active methylene group can potentially be functionalized through various C-C bond-forming reactions.

Electrochemical Synthesis and Transformations: Electrosynthesis offers a green and powerful tool for organic reactions. Electrochemical oxidative cyclization of enamines has been used to synthesize polysubstituted pyrroles, suggesting that electrochemical methods could be developed for the functionalization or polymerization of this compound. researchgate.net

Transformation TypePotential Reagents/CatalystsTargeted PositionPotential Product ClassReference
Vilsmeier-Haack FormylationPOCl₃, DMFPyrrole Ring (C2, C5)Formyl-substituted pyrroles cdnsciencepub.com
HalogenationIodine, CF₃CO₂AgPyrrole RingHalogenated pyrroles mdpi.com
C-H Activation/ArylationPalladium catalystsPyrrole Ring (C2, C5)Aryl-substituted pyrroles longdom.orgacs.org
Hetero-Diels-Alder ReactionNitrosoalkenesPyrrole RingFused oxazine (B8389632) heterocycles frontiersin.org
Side-Chain HydrolysisNaOH or LiOHEster group2-(3-pyrrolyl)acetic acid nih.gov
Side-Chain AmidationAmine, coupling agent (e.g., HATU)Ester group (via acid)Pyrrolylacetamides nih.gov

Integration into Advanced Functional Materials and Next-Generation Technologies

Pyrrole-containing polymers and materials have found applications in diverse technological fields. This compound serves as a promising monomer for the creation of new functional materials with tailored properties.

Conducting Polymers: Polypyrrole is a well-known organic conducting polymer. clockss.org By incorporating this compound into polymer chains, it may be possible to create new conductive materials with modified solubility, processability, and electronic properties due to the acetate side chain.

Luminescent Materials: Pyrrole derivatives are components of fluorescent dyes and have been integrated into luminescent polymers. researchgate.netrsc.org The specific substitution pattern of this compound could be exploited to develop novel fluorophores for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Biosensors: Functionalized pyrroles are used to create materials for electrochemical biosensors. clockss.org The acetate group of this compound provides a convenient handle for attaching biomolecules, making it a candidate for developing sensitive and selective biosensor platforms.

Organometallic Frameworks: Pyrrole derivatives can act as ligands to form stable organometallic complexes. mdpi.com These complexes can exhibit interesting catalytic, magnetic, or optical properties, opening doors for applications in catalysis and materials science. mdpi.comchemscene.com

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The structural motifs present in this compound are relevant to several fields outside of classical organic synthesis, creating opportunities for interdisciplinary collaboration.

Medicinal Chemistry: The pyrrole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. semanticscholar.orgresearchgate.net Derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. unimi.it this compound is a valuable starting material for synthesizing libraries of compounds to be screened for various biological activities, such as inhibitors for targets like dihydroorotate (B8406146) dehydrogenase (DHODH) in the development of antimalarial drugs. nih.gov

Agrochemicals: Polysubstituted pyrroles are also found in agrochemicals. researchgate.net Research into derivatives of this compound could lead to the discovery of new herbicides, pesticides, or plant growth regulators. acs.org

Bioorthogonal Chemistry: The unique reactivity of the pyrrole ring could be harnessed for bioorthogonal reactions, which occur in living systems without interfering with native biochemical processes. This could enable applications in chemical biology for labeling and tracking biomolecules. beilstein-journals.org

Materials Science: As an interdisciplinary field, materials science can leverage the chemical versatility of this compound to design and synthesize novel polymers, coatings, and electronic materials with specific functions. chemscene.combeilstein-journals.org

Challenges and Opportunities in Scalable Synthesis and Process Optimization for Academic Production

While many synthetic methods work well on a small laboratory scale, scaling up production, even for academic purposes, presents significant challenges. Process optimization is crucial for obtaining larger quantities of this compound reliably and efficiently.

Process Optimization using Design of Experiments (DoE): A systematic approach like DoE is essential for efficiently optimizing multiple reaction parameters, such as temperature, reaction time, and stoichiometry. acs.orgrsc.org This statistical method allows for the identification of optimal conditions with a minimal number of experiments. rsc.org

Purification Challenges: As the scale increases, purification methods like column chromatography become less practical. Developing scalable purification techniques, such as crystallization or distillation, is a key challenge.

Reagent and Catalyst Selection: The cost, toxicity, and efficiency of reagents and catalysts become more critical at a larger scale. The use of inexpensive and robust catalysts is preferable. semanticscholar.org For example, optimizing the amount of catalyst is a crucial step in process development. acs.org

Transition to Flow Chemistry: For academic labs needing regular access to gram-scale quantities of material, transitioning from batch to continuous flow synthesis can be a significant opportunity. Flow reactors offer better reproducibility and can be operated for extended periods to produce larger quantities of the target compound with high purity. semanticscholar.org

Parameter for OptimizationChallenge in Scaling UpOpportunity/StrategyReference
Temperature ControlMaintaining uniform temperature in large batch reactors.Use of jacketed reactors; transition to flow chemistry for superior heat exchange. acs.orghillpublisher.com
Reaction TimeLong reaction times decrease throughput.Optimization via DoE; use of microwave or flow reactors to accelerate reactions. acs.orgrsc.org
Catalyst LoadingCost and removal of catalyst at large scale.Minimize catalyst loading through optimization; use of heterogeneous or recyclable catalysts. semanticscholar.orgacs.org
Stoichiometric RatioExcess reagents increase cost and waste.Fine-tune ratios using DoE to maximize yield and minimize excess. rsc.org
PurificationChromatography is not scalable.Develop robust crystallization or distillation protocols.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-(3-pyrrolyl)acetate, and what reaction conditions optimize yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution, where the pyrrole nitrogen attacks an electrophilic carbon in a chloroacetic acid derivative. A typical procedure involves reacting pyrrole with ethyl chloroacetate in the presence of a base (e.g., NaOH or K₂CO₃) in a polar solvent (e.g., ethanol or water) at room temperature or slightly elevated temperatures (40–60°C) . Yield optimization requires careful control of stoichiometry, reaction time, and purification via column chromatography or distillation.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectroscopy are critical for confirming the substitution pattern on the pyrrole ring and the ethyl ester group. For example, the 1^1H NMR spectrum should show distinct signals for the pyrrole protons (δ 6.5–7.0 ppm) and the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 168.15 for C₈H₁₁NO₂⁺).
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, especially for novel derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319/H335 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors. Store in tightly sealed containers in well-ventilated areas .
  • Spill Management : Absorb spills with inert materials (e.g., sand), dispose via approved chemical waste protocols, and avoid drainage systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Discrepancies in splitting patterns may arise from tautomerism or rotational isomerism. For example, the ethyl ester group’s rotation can create distinct diastereotopic protons. Strategies include:

  • Variable Temperature (VT) NMR : Cooling the sample to –40°C slows rotation, simplifying splitting patterns .
  • Density Functional Theory (DFT) Calculations : Compare experimental NMR shifts with computational predictions to identify dominant conformers .

Q. What strategies optimize the regioselective functionalization of the pyrrole ring in this compound?

  • Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) depends on the electron-donating/withdrawing effects of the substituents. For 3-substituted pyrroles:

  • Directed Metalation : Use strong bases (e.g., LDA) at low temperatures (–78°C) to deprotonate the 2-position, followed by electrophilic quenching .
  • Computational Modeling : Predict reactive sites using frontier molecular orbital (FMO) analysis (e.g., HOMO localization on the 2-position) .

Q. How do solvent polarity and reaction temperature influence the stability of this compound during synthetic steps?

  • Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may promote ester hydrolysis. Use ethyl acetate (dielectric constant ε = 6.0) for reactions requiring moderate polarity .
  • Temperature Control : Elevated temperatures (>60°C) risk decarboxylation or ester degradation. Monitor via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • GC-MS with Derivatization : Convert polar impurities (e.g., acetic acid) to volatile derivatives (e.g., trimethylsilyl esters) for enhanced detection .
  • HPLC-PDA : Use C18 columns with UV detection (λ = 210–254 nm) to separate and quantify non-volatile byproducts (e.g., unreacted pyrrole) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Variability often stems from inconsistent purification or side reactions. Mitigation steps include:

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., base concentration, reaction time).
  • Quality Control (QC) Metrics : Establish acceptance criteria for purity (≥98% by HPLC) and residual solvent levels (<0.1% ethanol) .

Q. What computational tools aid in predicting the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis .
  • ADMET Prediction (SwissADME) : Assess drug-likeness (e.g., logP, bioavailability) to guide medicinal chemistry workflows .

Tables for Key Data

Table 1 : Optimized Reaction Conditions for this compound Synthesis

ParameterOptimal RangeNotes
SolventEthanol/Water (3:1)Minimizes ester hydrolysis
Temperature50–60°CHigher temps risk side products
Reaction Time6–8 hoursMonitored by TLC

Table 2 : Key Spectral Peaks for this compound

TechniqueKey SignalsInterpretation
1^1H NMR (CDCl₃)δ 6.75 ppm (pyrrole)3-substitution pattern
IR (cm⁻¹)1740C=O stretch (ester)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.